Stemphol
Overview
Description
Stemphol is a member of resorcinols.
This compound is a natural product found in Stemphylium and Stemphylium botryosum with data available.
Scientific Research Applications
Cancer Treatment Research
Stemphol (STP) has shown promising results in cancer treatment research, particularly for human acute myeloid leukemia (AML). STP induces a mixed apoptotic and non-apoptotic necrotic-like cell death in AML, independent of various common cell death pathways. It triggers cell death by increasing cytosolic Ca2+ levels, leading to endoplasmic reticulum (ER) stress and mitochondrial swelling. This mode of action is similar to thapsigargin, a known inducer of ER stress. Importantly, STP-treated AML patient cells release HMGB1, an indicator of immunogenic potential, and show reduced tumor forming potential both in vitro and in vivo (Ji et al., 2018).
Antibacterial and Antifungal Properties
This compound has been identified as a self-inhibitor produced by the pathogenic fungus Pleospora herbarum. It exhibits significant antibiotic activity against gram-positive bacteria, yeast, and fungi. This finding highlights its potential use in developing new antibacterial and antifungal agents (Marumo, Hattori, & Katayama, 1985).
Antimicrobial Activity in Marine Fungi
New this compound derivatives isolated from the marine fungus Pleospora sp. demonstrate strong antimicrobial activity, particularly against Staphylococcus epidermidis. These compounds suggest the potential for developing novel antimicrobial agents derived from marine sources (Xu, Liu, Li, Gan, & Wang, 2019).
Novel this compound Derivatives
A new this compound derivative, this compound 1-O-β-D-galactopyranoside, has been isolated from the tropical endophytic fungus Gaeumannomyces amomi. This compound, along with other known metabolites, contributes to the diversity of this compound derivatives and opens avenues for further pharmacological research (Jumpathong, Abdalla, Lumyong, & Laatsch, 2010).
Antibacterial Properties of New this compound Sulfates
Two new this compound sulfates isolated from a mangrove endophytic fungus showed potent antibacterial activities against several terrestrial pathogenic bacteria. These findings support the potential of this compound derivatives as antibacterial agents (Zhou, Zheng, Chen, Song, Han, Tang, Liu, & Ren, 2015).
Properties
IUPAC Name |
2-butyl-5-pentylbenzene-1,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-3-5-7-8-12-10-14(16)13(9-6-4-2)15(17)11-12/h10-11,16-17H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZVTNRWOQFMEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)CCCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198982 | |
Record name | Stemphol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50982-33-7, 70680-20-5 | |
Record name | Stemphol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050982337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC179487 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179487 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Stemphol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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